molecular formula C15H13N3O3 B11713583 2-Methyl-N'-[(1E)-(4-nitrophenyl)methylidene]benzohydrazide

2-Methyl-N'-[(1E)-(4-nitrophenyl)methylidene]benzohydrazide

Cat. No.: B11713583
M. Wt: 283.28 g/mol
InChI Key: TVAUDWJFLTWSPZ-YBEGLDIGSA-N
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Description

2-methyl-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is a hydrazone derivative known for its diverse biological activities and potential applications in various fields. This compound is characterized by the presence of a benzohydrazide moiety, which is a key structural component in many bioactive molecules. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide typically involves the condensation of 2-methylbenzohydrazide with 4-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure involves mixing equimolar amounts of 2-methylbenzohydrazide and 4-nitrobenzaldehyde in ethanol, followed by heating the mixture under reflux for several hours. The resulting product is then filtered, washed, and recrystallized from ethanol to obtain pure 2-methyl-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide .

Industrial Production Methods

While specific industrial production methods for 2-methyl-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide are not well-documented, the general principles of hydrazone synthesis can be applied. Industrial production would likely involve large-scale batch reactions with optimized conditions for yield and purity. Continuous flow reactors could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can react with the hydrazone moiety under mild conditions.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

2-methyl-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or modulation of their activity. For example, it may inhibit specific enzymes involved in cancer cell proliferation or microbial growth by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-chloro-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide
  • N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide
  • N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide

Uniqueness

2-methyl-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the nitro group enhances its potential as an antimicrobial and anticancer agent, distinguishing it from other benzohydrazide derivatives .

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

2-methyl-N-[(Z)-(4-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H13N3O3/c1-11-4-2-3-5-14(11)15(19)17-16-10-12-6-8-13(9-7-12)18(20)21/h2-10H,1H3,(H,17,19)/b16-10-

InChI Key

TVAUDWJFLTWSPZ-YBEGLDIGSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)N/N=C\C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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